The synthesis of (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate involves several key steps:
The molecular structure of (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate can be described as follows:
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate can participate in various chemical reactions typical for carbamates:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate primarily involves its interaction with biological targets via:
Research indicates that compounds with similar structures have shown activity against certain biological targets, suggesting potential therapeutic applications .
The physical and chemical properties of (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate include:
These properties are crucial for handling and application in laboratory settings.
(R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate serves several scientific applications:
The synthesis of (R)-tert-Butyl 1-(tetrahydrofuran-2-carbonyl)piperidin-4-ylcarbamate (CAS: 1286208-31-8) follows a convergent strategy with three critical stages. First, the piperidine nitrogen is protected using di-tert-butyl dicarbonate (Boc₂O) under basic conditions to yield tert-butyl piperidin-4-ylcarbamate. This intermediate undergoes N-acylation with (R)-tetrahydrofuran-2-carbonyl chloride under Schotten-Baumann conditions. The reaction requires careful stoichiometric control, typically employing a 1.1:1 molar ratio of acyl chloride to piperidine derivative in dichloromethane at 0–5°C, with slow warming to room temperature over 12 hours [1] [5].
Key process parameters include:
The final coupling employs activating agents such as HBTU/HOBt or carbonyldiimidazole (CDI) when using carboxylic acid derivatives instead of acyl chlorides. CDI-mediated coupling in anhydrous THF provides a racemization-free alternative, yielding the target compound in ≥98% HPLC purity after recrystallization from ethyl acetate/n-hexane [4] [8].
The Boc (tert-butyloxycarbonyl) group serves as the cornerstone protection strategy for the piperidine nitrogen due to its orthogonal stability profile and efficient deprotection characteristics:
Table 1: Boc Protection/Deprotection Parameters
Parameter | Installation Conditions | Removal Conditions |
---|---|---|
Reagent | Boc₂O (1.2 eq) | TFA (neat or CH₂Cl₂ solution) |
Base | TEA/DIPEA (2.0 eq) | - |
Solvent | THF/Dioxane/CH₂Cl₂ | CH₂Cl₂ (0–25°C) |
Reaction Time | 4–12 hours (RT) | 0.5–2 hours |
Key Advantage | Stability toward nucleophiles/electrophiles | Selective cleavage without amide bond hydrolysis |
The Boc group’s stability during acylation is critical, as it remains intact under both basic coupling conditions and the mildly acidic workups required for tetrahydrofuran-containing intermediates. Alternative protecting groups like Cbz (carboxybenzyl) or Fmoc (fluorenylmethyloxycarbonyl) were evaluated but rejected due to incompatibilities: Cbz requires catalytic hydrogenation that could reduce sensitive functionalities, while Fmoc’s base sensitivity conflicts with acylation conditions [5] [8].
Chiral integrity maintenance presents unique challenges during protection. The (R)-tetrahydrofuran-2-carbonyl component must be protected at the carboxyl stage using trimethylsilyl esters rather than standard alkyl esters to prevent racemization during deprotection. This approach achieves >99% enantiomeric excess in the final product, as verified by chiral HPLC [8].
Rigorous spectroscopic and chromatographic characterization confirms structural integrity and purity. Key analytical data includes:
Table 2: Analytical Characterization Data
Parameter | Value/Description | Method |
---|---|---|
Molecular Formula | C₁₅H₂₆N₂O₄ | High-Resolution MS |
Molecular Weight | 298.38 g/mol | ESI-MS |
SMILES Notation | CC(C)(C)OC(=O)NC1CCN(CC1)C(=O)[C@H]2CCCO₂ | - |
HPLC Purity | ≥98% | RP-C18, 30% MeCN/H₂O |
Chiral Purity | >99% ee | Chiralcel OD-H column |
Storage Conditions | Sealed in dry, 2–8°C | - |
The compound exhibits characteristic FTIR absorptions at 1695 cm⁻¹ (C=O, carbamate), 1660 cm⁻¹ (C=O, amide), and 1175 cm⁻¹ (C-O-C, tetrahydrofuran). ¹H NMR (CDCl₃) displays diagnostic signals at δ 4.65 (br s, 1H, NH), 4.20–4.15 (m, 1H, CH–C=O), 3.85–3.70 (m, 4H, O–CH₂–CH₂), 3.45–3.20 (m, 4H, N–CH₂ piperidine), and 1.44 ppm (s, 9H, t-Bu). Quality control employs orthogonal methods: Karl Fischer titration monitors water content (<0.5%), while GC headspace analysis confirms residual solvent levels (DCM <600 ppm, THF <720 ppm) [1] [9].
Yield improvement studies identified three high-impact modifications to the initial synthetic route:
Table 3: Optimization Outcomes Comparison
Parameter | Initial Process | Optimized Process |
---|---|---|
Acylation Solvent | Dichloromethane | 2-Methyl-THF |
Coupling Time | 12 hours | 3 hours |
Base | Triethylamine | DIPEA + DMAP (5 mol%) |
Yield (Isolated) | 76% | 92% |
Purity (HPLC) | 95% | 99.2% |
Purification challenges were addressed through parametric studies of crystallization kinetics. Optimal crystal growth occurs at 0.5°C/min cooling rates between 40°C and 0°C in ethyl acetate/MTBE (1:3 v/v), producing uniform crystals that retain ≤0.1% acyl chloride intermediate. For gram-scale production, continuous flow hydrogenation provides efficient deprotection when Cbz-protected intermediates are utilized in alternative routes [1] [8].
Commercial availability of advanced intermediates significantly impacts synthesis scalability. Key precursors include:
Hazardous material handling necessitates specialized packaging for tetrahydrofuran-containing intermediates. Class 6.1 materials require segregated shipping with inert gas headspace, increasing logistics costs by approximately $50–138 per domestic shipment depending on accessibility. Route optimization has mitigated some HazMat concerns by eliminating thionyl chloride through in-situ activation of carboxylic acids [1] [9].
Innovative approaches under investigation include:
Biocatalytic routes show particular promise for chiral control. Engineered Candida antarctica lipase B variants demonstrate 92% conversion in the kinetic resolution of tetrahydrofuran-2-carboxylic acid esters, potentially streamlining enantiopure precursor production [6] [8].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: